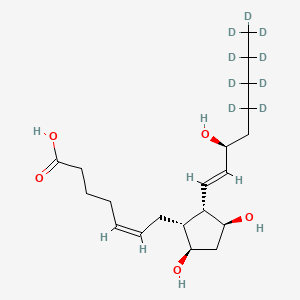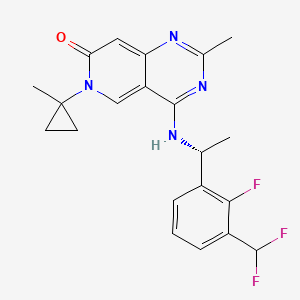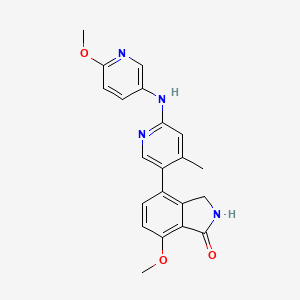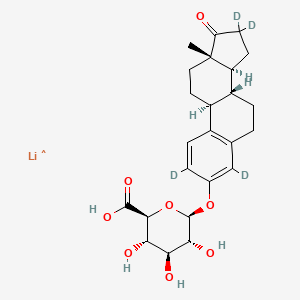
8-iso Prostaglandin F2|A-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-iso Prostaglandin F2α-d9 is a labeled analog of prostaglandin F2α. It is formed non-enzymatically via free radical peroxidation of arachidonic acid. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the quantification of prostaglandins in various biological samples .
準備方法
Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin F2α-d9 is synthesized through the non-enzymatic, free-radical peroxidation of arachidonic acid. This process involves the oxidation of arachidonic acid in the presence of reactive oxygen species, leading to the formation of isoprostanes, including 8-iso Prostaglandin F2α-d9 .
Industrial Production Methods: The industrial production of 8-iso Prostaglandin F2α-d9 typically involves the large-scale oxidation of arachidonic acid under controlled conditions to ensure the consistent formation of the desired isoprostane. This process may include steps such as alkaline hydrolysis, extractions, phase separations, and thin-layer chromatography to isolate and purify the compound .
化学反応の分析
Types of Reactions: 8-iso Prostaglandin F2α-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 8-iso Prostaglandin F2α-d9, which can be used for further research and applications .
科学的研究の応用
作用機序
8-iso Prostaglandin F2α-d9 exerts its effects through the activation of specific prostaglandin receptors, particularly the TP receptor (thromboxane receptor). This activation leads to various downstream signaling pathways that mediate the compound’s biological effects, including vasoconstriction, platelet aggregation, and modulation of inflammatory responses .
類似化合物との比較
8-iso Prostaglandin E2: Another isoprostane formed through the peroxidation of arachidonic acid, with similar biological activities.
8-iso Prostaglandin D2: A related compound with distinct receptor affinities and biological effects.
Prostaglandin F2α: The non-labeled analog of 8-iso Prostaglandin F2α-d9, commonly used in various research applications.
Uniqueness: 8-iso Prostaglandin F2α-d9 is unique due to its stable isotope labeling, which allows for precise quantification in mass spectrometry studies. This feature makes it an invaluable tool for researchers studying oxidative stress and related biological processes .
特性
分子式 |
C20H34O5 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i1D3,2D2,3D2,6D2 |
InChIキー |
PXGPLTODNUVGFL-DRHDCUJXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
正規SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)





![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
